molecular formula C9H16OS B588720 Allyl thiohexanoate CAS No. 156420-69-8

Allyl thiohexanoate

Cat. No.: B588720
CAS No.: 156420-69-8
M. Wt: 172.286
InChI Key: AAZYSSVFOKJVHU-UHFFFAOYSA-N
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Description

Allyl thiohexanoate (CAS 156420-69-8) is a sulfur-containing flavor agent identified by FEMA number 4076 and JECFA number 1681 . It is primarily used in academic and industrial research focused on characterizing the sensory properties and stability of sulfurous and tropical flavor profiles in food and beverage matrices . Researchers value this compound for its distinct organoleptic properties, described as fruity, sulfurous, and tropical, which make it a candidate for studying and replicating complex flavor systems, particularly at low concentrations such as 0.01% in propylene glycol . The compound finds specific application in the research and development of various consumer goods, including baked goods, condiments, meat products, and snack foods, where it is used to investigate flavor perception and interaction at usage levels typically ranging from 0.05 to 12.5 ppm . This compound appears as a colorless clear liquid and has a molecular formula of C9H16OS and a molecular weight of 172.29 g/mol . Its physical properties include a boiling point of 195-196°C, a flash point of approximately 73.8°C (TCC), and a calculated logP (o/w) of 3.678, indicating high lipophilicity . It is soluble in alcohol and triacetin, and has a low solubility in water (estimated 1422 mg/L at 25°C) . For research integrity and safety, it is recommended that the compound contains less than 0.1% free allyl alcohol . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

156420-69-8

Molecular Formula

C9H16OS

Molecular Weight

172.286

IUPAC Name

S-prop-2-enyl hexanethioate

InChI

InChI=1S/C9H16OS/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3

InChI Key

AAZYSSVFOKJVHU-UHFFFAOYSA-N

SMILES

CCCCCC(=O)SCC=C

Synonyms

ALLYLTHIOHEXANOATE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of this compound and Related Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 156420-69-8 C₉H₁₄OS 170.27 Thioester, Allyl Flavoring, Fragrances
Allyl thiopropionate 41820-22-8 C₆H₁₀OS 130.21 Thioester, Allyl Flavoring agent
Allyl tiglate 7493-71-2 C₈H₁₂O₂ 140.18 Ester, Allyl Fragrances, Cosmetics
Allyl valerate 6321-45-5 C₈H₁₄O₂ 142.20 Ester, Allyl Food additives
2-Methyl-1-methylthio-2-butene N/A C₆H₁₀S 114.21 Thioether, Alkene Chemical intermediates

Key Observations :

  • Thioesters vs. Esters: this compound and Allyl thiopropionate (thioesters) exhibit higher molecular weights and distinct sulfur-related reactivity compared to oxygen-based esters like Allyl tiglate and Allyl valerate.
  • Spectral Data: this compound’s ¹H-NMR spectrum shows characteristic allyl proton signals (δ 5.8–5.2 ppm) and a thioester carbonyl peak (IR ~1670 cm⁻¹), whereas 2-Methyl-1-methylthio-2-butene displays additional ¹³C-NMR signals for its thioether and branched alkene groups .

Key Observations :

  • This compound and related thioesters (e.g., S-methyl propanethioate) share a NOEL of 6.5 mg/kg bw/day, indicating low toxicity and high safety margins (>3 million) for use in food .
  • In contrast, non-thioester allyl derivatives like allyl bromide exhibit direct mutagenicity due to their alkylating properties, highlighting the critical role of the thioester group in reducing toxicity .

Q & A

Q. What spectroscopic techniques are recommended for characterizing Allyl thiohexanoate, and what key spectral markers should researchers prioritize?

this compound can be characterized using 1H-NMR, IR, and mass spectrometry (MS) . Key markers include:

  • 1H-NMR : Look for signals corresponding to the allyl group (δ 5.0–5.3 ppm for CH₂=CH-CH₂-S) and the hexanoyl moiety (δ 2.5–2.8 ppm for S-CO-CH₂).
  • IR : A strong absorption band near 1680–1700 cm⁻¹ indicates the thioester (C=S) group.
  • MS : The molecular ion peak ([M⁺]) at m/z 158 and fragments like [CH₂=CH-CH₂-S⁺] (m/z 73) confirm the structure . Methodological Tip: Use deuterated chloroform (CDCl₃) as the solvent for NMR to avoid proton interference.

Q. How can researchers synthesize this compound with high purity, and what are common side reactions to mitigate?

A standard synthesis involves the reaction of hexanoyl chloride with allyl mercaptan in anhydrous dichloromethane, catalyzed by triethylamine. Key steps:

  • Maintain a temperature of 0–5°C to minimize hydrolysis of the acyl chloride.
  • Purify via vacuum distillation (boiling point ~110–115°C) to isolate the product. Common Side Reactions: Formation of disulfides (from oxidation of allyl mercaptan) or thioester hydrolysis under acidic conditions. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?

Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

Design a multifactorial stability assay :

  • pH Range : Test stability in buffers (pH 3–9) at 25°C and 40°C.
  • Analytical Endpoints : Monitor degradation via HPLC-MS for hydrolyzed products (e.g., hexanoic acid and allyl disulfide).
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Key Finding: this compound is prone to hydrolysis above pH 7, requiring stabilization with antioxidants like BHT in alkaline formulations .

Q. How can researchers differentiate this compound from structurally similar thioesters (e.g., S-methyl thiohexanoate) in complex matrices?

Employ chromatography coupled with tandem MS (LC-MS/MS) :

  • Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid).
  • Leverage fragmentation patterns : this compound shows a distinct [M+H]+ ion at m/z 159 and a fragment at m/z 85 (CH₂=CH-CH₂-S⁺), absent in methyl analogs .
  • Apply principal component analysis (PCA) to spectral data to cluster compounds by structural features .

Data Analysis & Interpretation Challenges

Q. What statistical approaches are recommended for reconciling contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) in this compound studies?

  • Perform meta-analysis of dose-response curves across studies to identify concentration-dependent effects.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of observed discrepancies.
  • Validate hypotheses via in vitro assays (e.g., DPPH radical scavenging for antioxidants; ROS detection kits for pro-oxidant activity) .

Q. How can researchers optimize reaction yields in this compound synthesis while minimizing toxic byproducts?

  • Apply Design of Experiments (DoE) to optimize parameters (e.g., molar ratio, temperature, catalyst amount).
  • Use green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent.
  • Monitor byproducts (e.g., allyl disulfide) via GC-MS and implement real-time reaction quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl thiohexanoate
Reactant of Route 2
Reactant of Route 2
Allyl thiohexanoate

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